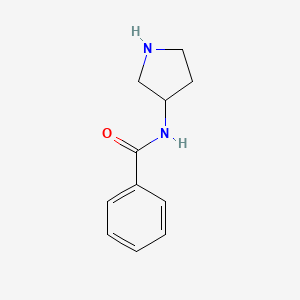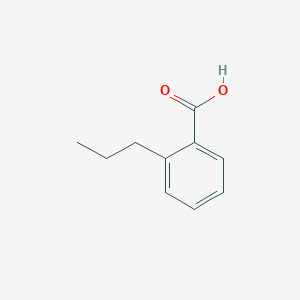
2-Propylbenzoic acid
概要
説明
2-Propylbenzoic acid is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Propylbenzoic acid consists of a benzene ring with a carboxylic acid group and a propyl group attached . The analysis of molecular structures often involves techniques such as 1D & 2D NMR spectroscopy .Physical And Chemical Properties Analysis
2-Propylbenzoic acid is a powder at room temperature with a melting point of 150-152°C .科学的研究の応用
Synthesis of Benzimidazoles
Benzimidazoles are synthesized from 1,2-phenylenediamine and benzoic acid, with research focusing on conducting organic chemistry in water. The solvent properties of high-temperature water positively affect this chemistry, optimizing yields of benzimidazoles. This synthesis approach has implications in green chemistry and environmental sustainability (Dudd et al., 2003).
Photocatalytic Dehydrogenative Lactonization
A metal-free dehydrogenative lactonization of 2-arylbenzoic acids has been developed, using visible-light photoredox catalysis. This process leads to the production of benzo-3,4-coumarins, significant in bioactive molecule synthesis. This illustrates the potential of 2-propylbenzoic acid derivatives in photoredox catalysis and organic synthesis (Ramirez et al., 2015).
Continuous Flow Synthesis
2-Propylbenzoic acid is used in continuous microflow processes for synthesizing valuable synthetic intermediates like 2,4,5-trifluorobenzoic acid, crucial in pharmaceutical and material science. This method involves Grignard exchange and carboxylation reactions, highlighting its significance in efficient and environmentally friendly chemical synthesis (Deng et al., 2015).
Photodegradation Studies
Studies on the photodegradation of parabens, including propyl-paraben, provide insights into the breakdown and transformation of these compounds under photochemical conditions. This research is vital in understanding the environmental fate and potential impacts of parabens, including derivatives of 2-propylbenzoic acid, in aquatic environments (Gmurek et al., 2015).
Palladium-Catalyzed Deoxygenative Approach
In the field of polymer chemistry, 2-vinylbenzoic acids, derived from 2-propylbenzoic acid, are synthesized using palladium catalysis. This discovery has opened new avenues in the scalable production of these acids, emphasizing the role of 2-propylbenzoic acid derivatives in advanced material synthesis (Ram et al., 2020).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is structurally similar to benzoic acid , which is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .
Mode of Action
Benzoic acid works by creating an unfavorable environment for microbial growth, lowering the internal pH of microbial cells to a level where they cannot survive .
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to be metabolized in the liver where it is conjugated to glycine to form hippuric acid, which is then excreted .
Pharmacokinetics
Pharmacokinetics generally involves the processes of liberation, absorption, distribution, metabolism, and excretion (ladme) of drugs . These processes provide valuable insights for optimizing drug administration and utilization .
Result of Action
If it behaves similarly to benzoic acid, it may exhibit antimicrobial properties, disrupting the internal ph balance of microbial cells and inhibiting their growth .
Action Environment
The action, efficacy, and stability of 2-Propylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by temperature and pH . Additionally, the compound’s bioavailability and efficacy can be influenced by the physiological conditions of the individual, such as the presence of food in the stomach, the individual’s metabolic rate, and the function of the liver and kidneys .
特性
IUPAC Name |
2-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADSJKKDLMALGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557642 | |
| Record name | 2-Propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylbenzoic acid | |
CAS RN |
2438-03-1 | |
| Record name | 2-Propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B1628266.png)
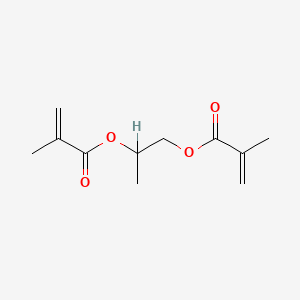
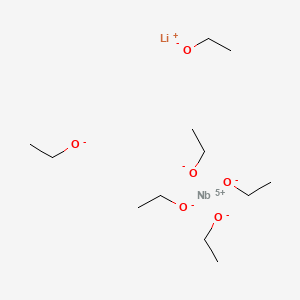
![5-Hydroxy-3-propyl-5-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-2-thione](/img/structure/B1628270.png)
![2,2,2-Trifluoro-N-[(2R)-1-phenylpropan-2-yl]acetamide](/img/structure/B1628271.png)
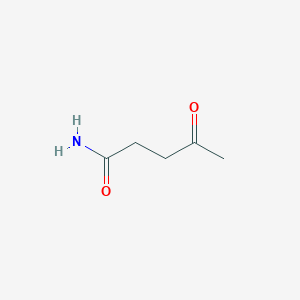
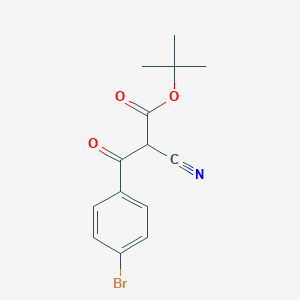

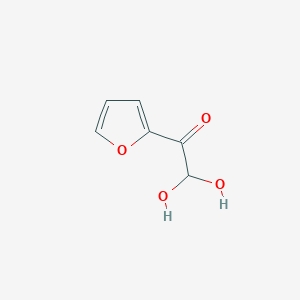
![2H-thieno[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1628280.png)

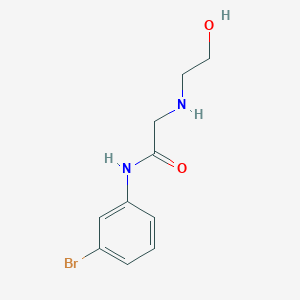
![6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1628283.png)
